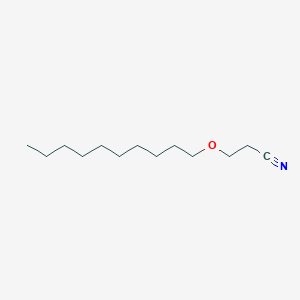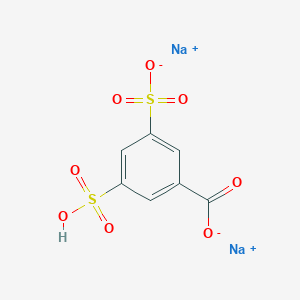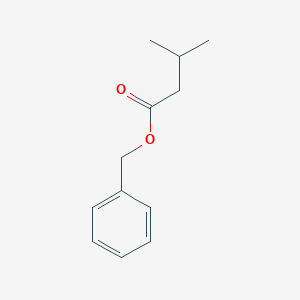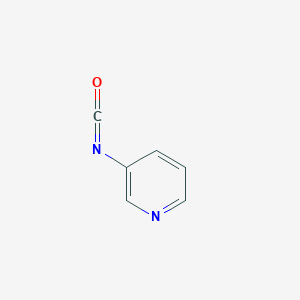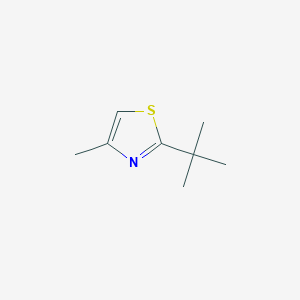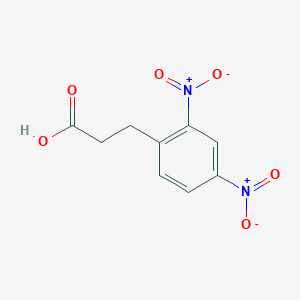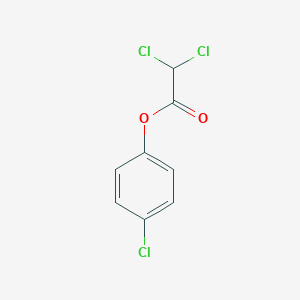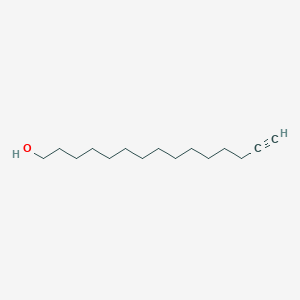![molecular formula C26H16 B091316 二苯并[g,p]菲 CAS No. 191-68-4](/img/structure/B91316.png)
二苯并[g,p]菲
描述
Dibenzo[g,p]chrysene (DBC) is a polycyclic aromatic hydrocarbon (PAH) with a unique twisted topology . It is a class of PAHs that has been of interest to chemists due to its optoelectronic properties . The molecule has been used as a building block for the synthesis of highly crystalline and porous 2D dual-pore covalent organic frameworks (COFs) .
Synthesis Analysis
The synthesis of DBC involves steps that consist of the dimerization of fluorenones and the carbocation 1,2-shift . A metal-free selective synthesis of DBC has been reported, which involves the use of two fluorenones having a bromine atom as a reactive moiety and a tert-butyl group as a solubilizing agent .
Molecular Structure Analysis
DBC has a twisted topology, which influences molecular packing and the resultant solid-state property . The molecule’s structure can be extended with different substituents (H, Me, and OMe), which can improve solubility and rigidify the extended phenylenes .
Chemical Reactions Analysis
The chemical reactions of DBC involve the dimerization of fluorenones and the carbocation 1,2-shift . The molecule can also undergo selective synthesis, which involves the use of two fluorenones having a bromine atom as a reactive moiety and a tert-butyl group as a solubilizing agent .
Physical And Chemical Properties Analysis
DBC has a molecular weight of 328.4052 . The molecule benefits from the presence of eight methyl groups on the sp3 bridges, which improve solubility and rigidify the extended phenylenes . The molecule’s optoelectronic properties are determined using electrochemistry and spectroscopic techniques .
科学研究应用
Optoelectronic Applications in Covalent Organic Frameworks (COFs)
DBC has been used as a novel building block for the synthesis of highly crystalline and porous 2D dual-pore COFs . These COFs show interesting properties for optoelectronic applications. The newly synthesized COFs combine conjugation in the plane with a tight packing of adjacent layers guided through the molecular DBC node serving as a specific docking site for successive layers . The resulting DBC-COFs exhibit a hexagonal dual-pore kagome geometry .
Stabilization of Photoexcited States
DBC enables tightly controlled docking and stabilizes photoexcited states in dual-pore covalent organic frameworks . This property is particularly useful in the field of optoelectronics, where the stability of photoexcited states is crucial.
Construction of 2D COFs
DBC serves as a novel structural node for the construction of 2D COFs . It acts as a specific docking site for the synthesis of flattened structural analogues of the well-studied ETTA-based COFs .
Synthesis of Highly Correlated and Ordered 2D COFs
The new DBC tetra-connected node is expected to enable the synthesis of a large family of highly correlated and ordered 2D COFs with promising optoelectronic properties .
Regioselective Direct Tetra-bromination
DBC has been used in the regioselective direct tetra-bromination . This process involves the synthesis of multi-hydroxyl DBC derivatives .
Synthesis of Multi-hydroxyl DBC Derivatives
DBC has been used in the synthesis of multi-hydroxyl DBC derivatives . The regio-selective attachments are problematic , but the methods developed provide a general entry for new DBC materials .
作用机制
Target of Action
Dibenzo[g,p]chrysene (DBC) is a polycyclic aromatic hydrocarbon (PAH) that primarily targets organic building units in covalent organic frameworks (COFs) . It serves as a novel structural node for the construction of 2D COFs .
Mode of Action
DBC interacts with its targets by serving as a specific docking site for the synthesis of flattened structural analogues of well-studied COFs . The presence of eight methyl groups on the sp3 bridges improves the solubility and rigidifies the extended phenylenes . The position and nature of substituents on the π-extended moieties exert significant effects on the optoelectronic properties and the charge delocalization mechanism .
Biochemical Pathways
The incorporation of DBC into a 2D COF has the potential to yield desired photophysical properties such as lower band gaps . The resulting DBC-COFs exhibit a hexagonal dual-pore kagome geometry . The proximity of the layers in the DBC-COFs may allow for enhanced delocalization of the excited states across the π-stacked chrysene columns .
Pharmacokinetics
The pharmacokinetics of DBC was determined in human volunteers following oral microdosing . The major product identified in plasma was unmetabolized DBC itself . Free and conjugated metabolites were detected in urine with DBC-11,12,13,14-tetraol isomers identified as the major metabolites .
Result of Action
The incorporation of DBC into COFs leads to the synthesis of highly crystalline and porous 2D dual-pore COFs showing interesting properties for optoelectronic applications . The TT DBC-COF features broad light absorption covering large parts of the visible spectrum, while Biph DBC-COF shows extraordinary excited state lifetimes exceeding 10 ns .
Action Environment
The action of DBC is influenced by environmental factors. For instance, the presence of eight methyl groups on the sp3 bridges improves the solubility of DBC . Additionally, isomerism leads to different packings in the solid state structure . The crystal structure of the hydrogen substituted para molecule showed a permanent three-dimensional porous structure .
安全和危害
未来方向
DBC has been used as a novel building block for the synthesis of highly crystalline and porous 2D dual-pore COFs . The molecule’s unique structure and properties make it a promising candidate for the synthesis of a large family of highly correlated and ordered 2D COFs with promising optoelectronic properties .
属性
IUPAC Name |
hexacyclo[12.12.0.02,7.08,13.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)26-24-16-8-4-12-20(24)19-11-3-7-15-23(19)25(21)26/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDKQZAEQBGVBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C5=CC=CC=C5C6=CC=CC=C64 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172620 | |
| Record name | Dibenzo(g,p)chrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzo[g,p]chrysene | |
CAS RN |
191-68-4 | |
| Record name | Dibenzo[g,p]chrysene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrabenzonaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000191684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzo[g,p]chrysene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90781 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenzo[g,p]chrysene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30878 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenzo(g,p)chrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzo[g,p]chrysene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.356 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRABENZONAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7730GH8V7O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



